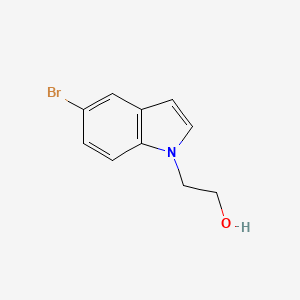

2-(5-溴-1H-吲哚-1-基)乙醇

描述

“2-(5-Bromo-1H-indol-1-yl)ethanol” is a chemical compound with the formula C10H10BrNO. It is a derivative of indole . The CAS Number of this compound is 148366-28-3 . It is a solid substance stored in dry, room temperature conditions .

Molecular Structure Analysis

The molecular formula of “2-(5-Bromo-1H-indol-1-yl)ethanol” is C10H10BrNO . Its average mass is 240.096 Da and its monoisotopic mass is 238.994568 Da .Physical And Chemical Properties Analysis

“2-(5-Bromo-1H-indol-1-yl)ethanol” is a solid substance . It is stored in dry, room temperature conditions .科学研究应用

Biotechnological Production

Indole is a signaling molecule produced both by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . For instance, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .

Pharmaceutical Chemistry

Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . They are biologically active as some compounds exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Industrial Applications

Indole is traditionally obtained from coal tar . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These derivatives have potential applications in various industries.

Antimicrobial Applications

The antimicrobial prowess of indole derivatives was ascertained against a spectrum of bacterial and fungal pathogens . The compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Capabilities

The antioxidant potential of indole derivatives was quantified using the DPPH free radical scavenging assay . The synthesized dihydropyridine derivative was found to have an IC 50 value of 113.964±0.076 µg/ml .

Anti-corrosive Potential

The anti-corrosive potential of indole derivatives was assessed on mild steel subjected to an aggressive acidic environment . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .

Synthesis and Characterization

The 1,4-dihydropyridine derivative was meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Subsequent spectral validations were conducted using sophisticated techniques, namely FTIR, NMR, and Mass spectrometry .

安全和危害

The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, and play a significant role in cell biology .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer effects .

Action Environment

It is known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .

属性

IUPAC Name |

2-(5-bromoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGZOPEJRCONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443146 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148366-28-3 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

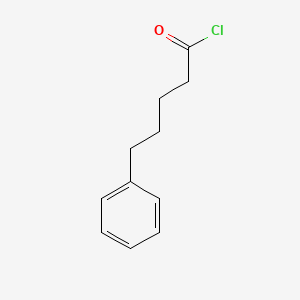

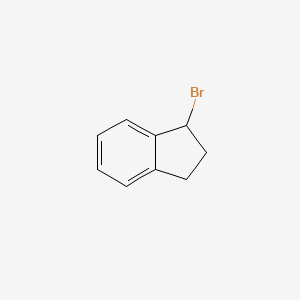

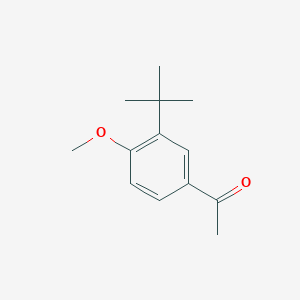

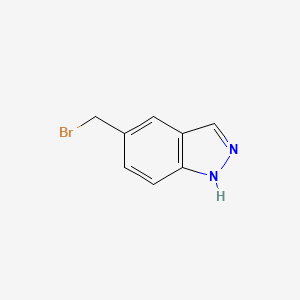

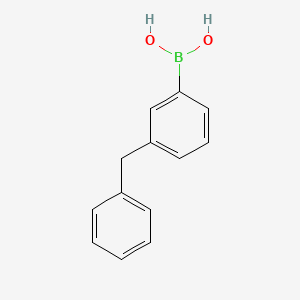

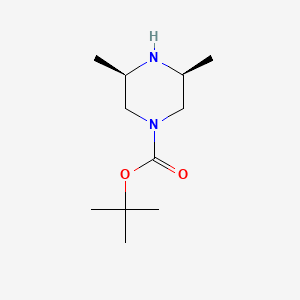

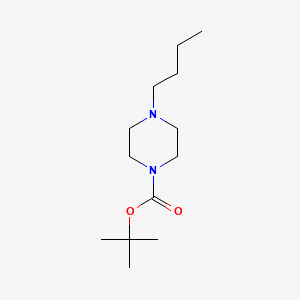

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)